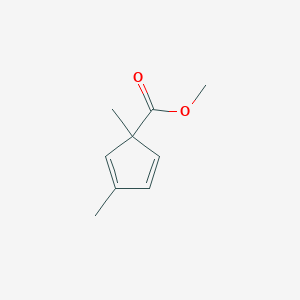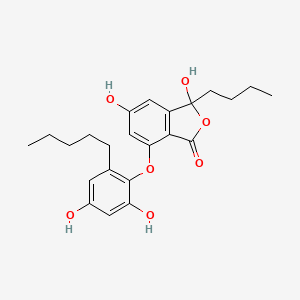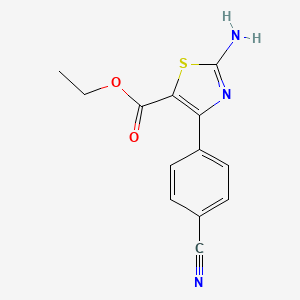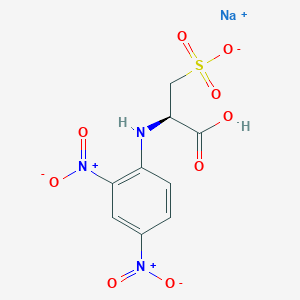
2-Ethynylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylcyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring with an ethynyl group and a carboxylic acid group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclohexane derivative in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through the carboxylation of a suitable precursor, such as a Grignard reagent derived from the ethynylcyclohexane intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted ethynylcyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and nanotechnology applications.
Wirkmechanismus
The mechanism of action of 2-ethynylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Ethynylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynylcyclohexanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses.
2-Ethynylcyclohexanone:
Uniqueness: The presence of both the ethynyl and carboxylic acid groups in this compound imparts unique chemical properties, making it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
77670-50-9 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-ethynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |
InChI-Schlüssel |
HDLBVCGPCWUMQL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


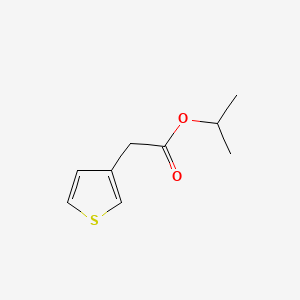
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)

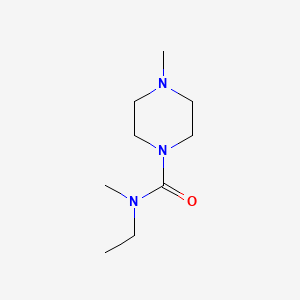


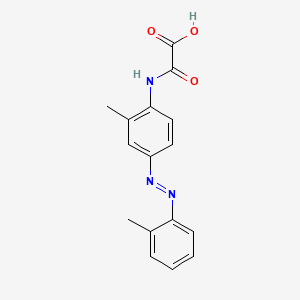
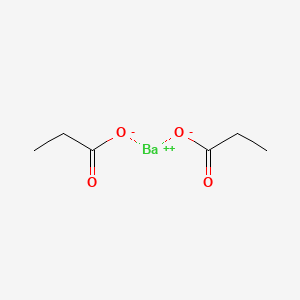
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
